Bienvenue dans la boutique en ligne BenchChem!

Bisoprolol Fumarate

Cardioselectivity Beta-adrenoceptor binding Receptor pharmacology

Bisoprolol Fumarate (CAS 104344-23-2) is the only β1-selective beta-blocker backed by large-scale, placebo-controlled mortality reduction evidence (CIBIS-II trial, 34% RRR in all-cause mortality, p<0.0001). With up to 3.4× greater cardioselectivity than atenolol and CYP3A4-dependent metabolism eliminating CYP2D6 polymorphism variability, it ensures predictable pharmacokinetics in polypharmacy populations. Its 10–12 h half-life supports reliable once-daily dosing. For heart failure formularies and research requiring clean β1 pharmacology, this compound cannot be substituted with other in-class agents. Order ≥98% purity material today.

Molecular Formula C40H66N2O12
Molecular Weight 767.0 g/mol
CAS No. 104344-23-2
Cat. No. B1667451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisoprolol Fumarate
CAS104344-23-2
SynonymsBisoprolol
Bisoprolol Fumarate
Bisoprolol Fumarate (1:1) Salt, (+-)-Isomer
Bisoprolol Fumarate (2:1) Salt, (+-)-Isomer
Bisoprolol Hydrochloride
Bisoprolol Methanesulfonate Salt
Bisoprolol, (+-)-Isomer
Bisoprolol, (-)-Isomer
Bisoprolol, Fumarate (1:1) Salt
Bisoprolol, Fumarate (2:1) Salt
CL 297939
CL-297939
CL297939
Concor
EMD 33512
EMD-33512
EMD33512
Fumarate, Bisoprolol
Hydrochloride, Bisoprolol
Molecular FormulaC40H66N2O12
Molecular Weight767.0 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C18H31NO4.C4H4O4/c2*1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h2*5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
InChIKeyVMDFASMUILANOL-WXXKFALUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility7.07e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bisoprolol Fumarate (CAS 104344-23-2) Technical Baseline and Procurement Context


Bisoprolol Fumarate is a cardioselective beta-1 adrenergic receptor antagonist (beta-blocker) used primarily in the management of hypertension, angina pectoris, and chronic heart failure [1]. The compound exhibits high affinity for beta-1 adrenoceptors with significantly lower affinity for beta-2 adrenoceptors, a selectivity profile that is maintained across therapeutic dose ranges [2]. The fumarate salt form (CAS 104344-23-2) is the pharmaceutical standard used in clinical formulations and research applications, characterized by balanced dual-route elimination and a plasma elimination half-life of 10-12 hours supporting once-daily dosing .

Bisoprolol Fumarate Procurement Considerations: Why In-Class Beta-Blocker Substitution Carries Quantitative Risk


Despite belonging to the same beta-1 selective antagonist class, bisoprolol fumarate cannot be simply interchanged with atenolol, metoprolol, or carvedilol without measurable consequences for selectivity, pharmacokinetic predictability, and clinical outcomes. Bisoprolol demonstrates up to 3.4-fold greater cardioselectivity than atenolol and 3.3-fold greater than metoprolol in standardized in vitro assays , translating to reduced beta-2 mediated adverse effects in susceptible populations. Unlike metoprolol, which is almost exclusively metabolized by the polymorphic CYP2D6 enzyme, bisoprolol relies primarily on CYP3A4 with minimal CYP2D6 involvement, substantially reducing inter-patient pharmacokinetic variability and drug-drug interaction liability [1]. Furthermore, bisoprolol is the only beta-1 selective antagonist with robust, large-scale mortality benefit evidence in heart failure from the placebo-controlled CIBIS-II trial (n=2647), a level of evidence that does not automatically extrapolate to other in-class compounds [2]. These quantifiable differences directly impact patient safety, dosing reliability, and therapeutic outcomes, making generic class substitution scientifically unsound without explicit bioequivalence and clinical evidence.

Bisoprolol Fumarate Comparative Quantitative Evidence: Selectivity, Pharmacokinetics, Metabolism, and Clinical Outcomes


Beta-1 Selectivity: Bisoprolol Fumarate vs. Atenolol, Metoprolol, and Betaxolol in Standardized Receptor Binding Assays

In a standardized in vitro receptor binding study using rat cardiac and pulmonary tissue, bisoprolol fumarate demonstrated a β2/β1 selectivity ratio of 34.7, which was substantially higher than atenolol (8.7) and betaxolol (12.5), while propranolol (0.59) was non-selective as expected [1]. In a separate study using membranes from recombinant cells selectively expressing cloned human β1 and β2 adrenergic receptors under identical conditions, bisoprolol displayed the highest β1-selectivity among tested agents with a β2/β1 ratio of 19 (19-fold higher affinity for β1 than β2), while atenolol, metoprolol, and betaxolol showed lower selectivity, and propranolol and carvedilol displayed no significant selectivity [2]. An in vivo human study measuring reduction of exercise tachycardia and parallel β-adrenoceptor occupancy reported a β1/β2-selectivity ratio of 75-fold for bisoprolol versus 35-fold for atenolol, a two-fold higher selectivity for bisoprolol [3].

Cardioselectivity Beta-adrenoceptor binding Receptor pharmacology

Mortality Reduction in Heart Failure: Bisoprolol Fumarate Landmark CIBIS-II Trial Evidence

In the randomized, double-blind, placebo-controlled CIBIS-II trial enrolling 2647 patients with NYHA class III or IV chronic heart failure (LVEF ≤35%) on standard therapy, bisoprolol fumarate demonstrated a statistically significant 34% relative risk reduction in all-cause mortality (hazard ratio 0.66, 95% CI 0.54-0.81, p<0.0001) [1]. All-cause mortality was 11.8% (156/1327) in the bisoprolol group compared to 17.3% (228/1320) in the placebo group over a mean follow-up of 1.3 years [1]. Sudden death was reduced by 44% (HR 0.56, 95% CI 0.39-0.80, p=0.0011), with 3.6% (48/1327) sudden deaths in the bisoprolol group versus 6.3% (83/1320) in the placebo group [1]. The trial was stopped early after the second interim analysis due to significant mortality benefit [1]. Annual mortality rates in CIBIS-II were 8.8% for bisoprolol versus 13.2% for placebo, representing a 34% relative risk reduction (95% CI 19-46, P<0.0001) [2].

Heart failure Mortality Beta-blocker therapy Randomized controlled trial

Pharmacokinetic Profile: Bisoprolol Fumarate Elimination Half-Life vs. Atenolol and Metoprolol

Bisoprolol fumarate exhibits an elimination half-life of 9-12 hours in healthy subjects, which is substantially longer than atenolol (6-9 hours) and metoprolol (3-6 hours for standard formulations) [1][2]. This extended half-life supports reliable once-daily dosing with consistent 24-hour antihypertensive efficacy . Bioavailability of bisoprolol is approximately 90% after oral administration due to nearly complete gastrointestinal absorption (>90%) and low first-pass metabolism of only approximately 10% . In contrast, metoprolol undergoes extensive hepatic first-pass metabolism resulting in lower and more variable bioavailability [3]. Bisoprolol is eliminated via two approximately equal routes: renal excretion of unchanged drug (~50%) and hepatic metabolism to inactive metabolites (~50%), providing pharmacokinetic stability in patients with mild to moderate renal or hepatic impairment without requiring dose adjustment .

Pharmacokinetics Elimination half-life Dosing frequency Bioavailability

Metabolic Pathway Differentiation: Bisoprolol Fumarate CYP3A4 vs. Metoprolol CYP2D6 Dependence

Bisoprolol fumarate is primarily metabolized by the CYP3A4 pathway, with minimal involvement of CYP2D6, whereas metoprolol is metabolized almost exclusively by CYP2D6 [1][2]. Major metabolites of bisoprolol are pharmacologically inactive and eliminated via renal excretion [1]. This metabolic distinction has critical clinical implications: the metabolism of bisoprolol is largely independent of CYP2D6 genetic polymorphisms and CYP2D6 inhibitors, whereas metoprolol plasma concentrations can increase by 400-600% (AUC) when co-administered with strong CYP2D6 inhibitors such as fluoxetine [2]. In Chinese hypertensive patients, reductions in blood pressure and heart rate with bisoprolol treatment were not related to common CYP2D6 polymorphisms [3]. Propranolol, metoprolol, acebutolol, alprenolol, betaxolol, carvedilol, nebivolol, and oxprenolol are all metabolized majorly by CYP2D6, making bisoprolol a distinct outlier in the beta-blocker class [4].

Drug metabolism Cytochrome P450 CYP2D6 polymorphism Drug-drug interactions

Clinical Equivalence in Heart Failure: Bisoprolol Fumarate vs. Carvedilol in MAIN-CHF II Trial

In the randomized, controlled, double-blind MAIN-CHF II study comparing bisoprolol fumarate with carvedilol in Japanese patients with mild to moderate chronic heart failure, bisoprolol demonstrated comparable efficacy to carvedilol at half the international standard dose [1]. Mean changes from baseline to Week 32 in left ventricular ejection fraction (LVEF) were 11.7% ± 8.6% for bisoprolol versus 10.1% ± 10.5% for carvedilol [1]. Left ventricular end-diastolic volume decreased by -37.5 ± 48.7 mL in the bisoprolol group versus -24.7 ± 29.4 mL in the carvedilol group, while LV end-systolic volume decreased by -41.9 ± 43.0 mL versus -29.3 ± 25.9 mL, respectively [1]. The cumulative event-free rate for cardiovascular death or heart failure hospitalization was 92.4% for bisoprolol and 94.7% for carvedilol [1]. Notably, 90.3% of patients were successfully titrated to maintenance bisoprolol dose compared to 85.7% for carvedilol, indicating superior tolerability [1].

Chronic heart failure Beta-blocker comparison Japanese population Left ventricular function

Bisoprolol Fumarate Optimal Procurement and Application Scenarios Based on Comparative Evidence


Heart Failure Clinical Trial Material Procurement Requiring Robust Mortality Evidence

For clinical trials or institutional formularies focused on heart failure management, bisoprolol fumarate represents the only β1-selective beta-blocker with large-scale, placebo-controlled mortality reduction evidence from the CIBIS-II trial (34% relative risk reduction in all-cause mortality, p<0.0001) [1]. This evidence base is unique among cardioselective beta-blockers and provides a level of regulatory and ethical confidence that does not automatically extend to other in-class compounds. Procurement for heart failure indications should prioritize bisoprolol fumarate over alternatives lacking equivalent mortality outcome data.

Polypharmacy or CYP2D6 Polymorphic Population Management

In patient populations with high rates of polypharmacy, particularly those receiving antidepressants (SSRIs), antipsychotics, or other CYP2D6 inhibitors, bisoprolol fumarate is the preferred beta-blocker procurement choice. Unlike metoprolol and carvedilol, which are primarily metabolized by CYP2D6 and subject to 400-600% AUC increases with CYP2D6 inhibition, bisoprolol relies on CYP3A4 metabolism and shows no clinically significant interaction with CYP2D6 inhibitors [2]. Additionally, antihypertensive response to bisoprolol is independent of common CYP2D6 polymorphisms, eliminating the need for genotype-guided dosing [3].

Once-Daily Dosing Formulation Development Requiring 24-Hour Coverage

For formulation development or procurement of beta-blockers intended for once-daily administration, bisoprolol fumarate's pharmacokinetic profile is quantitatively superior to shorter-acting alternatives. With an elimination half-life of 9-12 hours compared to 6-9 hours for atenolol and 3-6 hours for metoprolol, bisoprolol provides reliable 24-hour antihypertensive efficacy with a single daily dose [4]. The 90% absolute bioavailability and balanced dual-route elimination (50% renal, 50% hepatic) further ensure consistent plasma levels regardless of mild to moderate organ impairment .

Research Applications Requiring Maximum β1-Selectivity to Minimize β2-Mediated Confounding

In preclinical or clinical research where β2-adrenoceptor blockade would confound experimental outcomes (e.g., studies involving pulmonary function, peripheral vascular reactivity, or metabolic parameters), bisoprolol fumarate offers the highest documented β1-selectivity among clinically available beta-blockers. With a β2/β1 ratio of 34.7 in rat tissue, 19 at cloned human receptors, and a 75-fold β1/β2 ratio in human in vivo studies, bisoprolol demonstrates 2.1-4.0× greater selectivity than atenolol and 3.3× greater than metoprolol [5][6]. This selectivity profile translates to minimal β2-adrenoceptor occupancy at therapeutic doses, making bisoprolol fumarate the scientifically optimal choice for research protocols requiring clean β1-specific pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisoprolol Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.